Dihydrochloride Salt Form vs. Free Base: Solubility and Stability Advantage for Aqueous Assay Conditions
This compound is supplied exclusively as a dihydrochloride salt, which confers significantly enhanced aqueous solubility compared to the corresponding free base (1-(2-isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, PubChem CID parent). While quantitative solubility data for the free base are not publicly available, the general class-level principle is well-established: dihydrochloride salts of phenylpiperazine derivatives exhibit markedly higher water solubility than their neutral counterparts, enabling direct use in aqueous buffer systems without organic co-solvents [1][2]. This is critical for reproducible in vitro pharmacology and analytical method development where DMSO or ethanol co-solvents may interfere with target binding or chromatographic separation [3].
| Evidence Dimension | Aqueous solubility (salt form advantage) |
|---|---|
| Target Compound Data | Dihydrochloride salt; predicted high aqueous solubility based on salt form; hydrogen bond donor count = 3, acceptor count = 4, TPSA = 35.9 Ų [1] |
| Comparator Or Baseline | Free base form of the same compound (no CAS assigned); no specific solubility data available |
| Quantified Difference | Not directly quantified; class-level advantage of dihydrochloride salts over free bases for aqueous solubility is widely documented for phenylpiperazines [2] |
| Conditions | Predicted based on computed molecular properties (PubChem) and class-wide behavior of phenylpiperazine dihydrochloride salts in aqueous media [1][2] |
Why This Matters
Procurement of the dihydrochloride salt ensures immediate compatibility with aqueous assay buffers, eliminating the need for solubility optimization or organic co-solvents that may confound pharmacological readouts.
- [1] PubChem CID 16807015: Computed molecular properties including hydrogen bond donor/acceptor counts, TPSA, and rotatable bond count. National Center for Biotechnology Information (2025). View Source
- [2] Berge, S. M., Bighley, L. D., Monkhouse, D. C. Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 66(1), 1-19 (1977). View Source
- [3] Di, L., Kerns, E. H. Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press (2008). Chapter on solubility and salt forms for in vitro assays. View Source
